molecular formula C19H34ClNO2 B1663886 Fingolimod hydrochloride CAS No. 162359-56-0

Fingolimod hydrochloride

Cat. No.: B1663886
CAS No.: 162359-56-0
M. Wt: 343.9 g/mol
InChI Key: SWZTYAVBMYWFGS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fingolimod hydrochloride is a sphingosine 1-phosphate receptor modulator . Its primary targets are the sphingosine 1-phosphate receptors (S1PRs), specifically S1PR1, S1PR3, S1PR4, and S1PR5 . These receptors play a crucial role in the immune system, particularly in the circulation of lymphocytes .

Mode of Action

The active metabolite of Fingolimod, fingolimod-phosphate, binds to the S1PRs, bringing about an array of pharmacological effects . This binding leads to a reduction in the number of circulating T-cells, thereby suppressing inflammation and the progression of multiple sclerosis (MS) .

Biochemical Pathways

Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to various downstream effects, including apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhancement of BDNF expression .

Pharmacokinetics

Fingolimod is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . It has a half-life of 6-9 days, and steady-state pharmacokinetics are reached after 1-2 months of daily dosing . Fingolimod is extensively metabolized via three main pathways: reversible phosphorylation to fingolimod phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

Fingolimod’s action results in profound reductions in T-cell numbers in circulation and the central nervous system (CNS), thereby suppressing inflammation and MS . It also induces apoptosis, autophagy, cell cycle arrest, and enhances BDNF expression . Furthermore, it has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Action Environment

The action of Fingolimod is influenced by the environment within the body. High levels of S1P in the blood and lymph initiate the egress of lymphocytes from the lymphoid organs into the blood via the Gαi PI3K pathway and the small GTPase Rac activation . The drug’s efficacy and stability can be affected by various factors, including the presence of other drugs metabolized by cytochrome P450 (CYP) 4F2 .

Biochemical Analysis

Biochemical Properties

Fingolimod hydrochloride interacts with sphingosine 1-phosphate receptors, which are a group of G protein-coupled receptors . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by sequestering lymphocytes in lymph nodes, thereby preventing them from contributing to an autoimmune reaction . This action has a significant impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its metabolization by sphingosine kinase to the active metabolite, fingolimod-phosphate . This active metabolite binds to sphingosine 1-phosphate receptors, leading to their internalization and subsequent sequestration of lymphocytes in lymph nodes .

Temporal Effects in Laboratory Settings

This compound shows changes in its effects over time in laboratory settings. For instance, it has been reported that the decline in heart rate usually starts within 1 hour of the first dose . Moreover, elevations in liver enzymes occurred within 6 to 9 months and returned to normal within approximately 2 months following discontinuation of fingolimod .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, Fingolimod has shown neuroprotective effects in different animal models of neurodegenerative diseases, correlating with increased brain-derived neurotrophic factor and improved disease phenotype (cognition and/or motor abilities) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized via three major metabolic pathways: phosphorylation of the (S)-enantiomer of fingolimod-phosphate (pharmacologically active), oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism to various inactive metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The volume of distribution of fingolimod is about 1200±260 L. It is approximately 86% distributed in the red blood cells (RBC) .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily interacts with sphingosine 1-phosphate receptors, which are located on the cell surface .

Comparison with Similar Compounds

Fingolimod Hydrochloride is unique among sphingosine-1-phosphate receptor modulators due to its oral activity and its ability to sequester lymphocytes in lymph nodes . Similar compounds include:

    Natalizumab: Another immunomodulating medication used for multiple sclerosis, but with a different mechanism of action.

    Siponimod: A similar sphingosine-1-phosphate receptor modulator with a slightly different receptor binding profile.

    Ozanimod: Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis and ulcerative colitis.

This compound stands out due to its unique combination of efficacy, oral administration, and broad receptor binding profile .

Properties

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZTYAVBMYWFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167364
Record name Fingolimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162359-56-0
Record name Fingolimod hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162359-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fingolimod hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fingolimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FINGOLIMOD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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